molecular formula C7H5F3N2O2S B2758447 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide CAS No. 676119-37-2

3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide

Cat. No. B2758447
CAS RN: 676119-37-2
M. Wt: 238.18
InChI Key: MJKPFVGRSJOARU-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide, also known as TATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Scientific Research Applications

Metabolic Stability and Inhibition Properties

  • Studies have shown that 5-(trifluoroacetyl)thiophene-2-carboxamides are potent and selective inhibitors of class II histone deacetylase (HDAC). Research focused on improving their metabolic stability led to the identification of more stable compounds with potent class II HDAC inhibition properties (Scarpelli et al., 2008).

Synthetic Applications

  • A study on the facile synthesis of 2-amino-3-carboxamide derivatives of thiophene under organocatalyzed aqueous conditions highlights the efficiency of producing these compounds, which can precipitate directly from the reaction mixtures for easy filtration and recrystallization (Abaee & Cheraghi, 2013).
  • Another research demonstrated the use of 3-trifluoroacetyl-quinolin-2(1H)-ones in the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, using an exocyclic carboximidate intermediate (Madhu et al., 2022).

Pharmaceutical Research and Biological Activities

  • Thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
  • The synthesis of biologically active, fused heterocyclic derivatives using 2-Aminothiophene-3-carboxamide was explored, with compounds exhibiting antimicrobial activity against bacteria (Wardakhan et al., 2005).
  • Schiff bases of 2-Amino-4-(4-acetamido phenyl)thiophene-3carboxamide were characterized and studied for their antimicrobial activity (Arora et al., 2012).

Chemical Reactivity and Structural Studies

  • The utility of 2-aminothiophene-3-carboxamide in the synthesis of thienopyridines and thienopyrimidines was explored, providing insights into the reactivity of thiophene carboxamides (Mohareb et al., 2003).
  • Structural studies of 3-chloro-N-(8′-quinolyl)×benzo[b]thiophene-2-carboxamide provided valuable information on the crystallographic aspects of similar compounds, contributing to a deeper understanding of their molecular configurations (Abbasi et al., 2011).

properties

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2S/c8-7(9,10)6(14)12-3-1-2-15-4(3)5(11)13/h1-2H,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKPFVGRSJOARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1NC(=O)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347870
Record name 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide

CAS RN

676119-37-2
Record name 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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